Product packaging for DI-N-Butyl-D18-amine(Cat. No.:CAS No. 203578-32-9)

DI-N-Butyl-D18-amine

Cat. No.: B1433833
CAS No.: 203578-32-9
M. Wt: 147.35 g/mol
InChI Key: JQVDAXLFBXTEQA-VAZJTQEUSA-N
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Description

DI-N-Butyl-D18-amine is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 147.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B1433833 DI-N-Butyl-D18-amine CAS No. 203578-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVDAXLFBXTEQA-VAZJTQEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203578-32-9
Record name 203578-32-9
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Foundational Concepts of Deuterated Amines in Chemical Research

Principles of Isotopic Labeling and Deuterium (B1214612) Incorporation in Organic Molecules

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or a metabolic pathway. wikipedia.org It involves the replacement of one or more atoms in a molecule with their isotope. wikipedia.org Isotopes are variants of a particular chemical element which have the same number of protons but differ in their number of neutrons. This difference in neutron count results in a different atomic mass but does not alter the chemical properties of the element. metwarebio.com

The fundamental principle of isotopic labeling lies in the ability to detect the isotopic atoms. creative-proteomics.com Stable, non-radioactive isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. wikipedia.orgacanthusresearch.com These are differentiated from their more abundant, lighter counterparts based on their mass difference. metwarebio.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect these mass differences or other altered physical properties. wikipedia.orgmetwarebio.com Because the labeled compound behaves almost identically to its unlabeled version, it can serve as a tracer without significantly interfering with the system under investigation. wikipedia.org

Deuterium (D) is a stable isotope of hydrogen. The incorporation of deuterium into organic molecules, known as deuteration, is a key strategy in chemical research. snnu.edu.cn Several methods exist for introducing deuterium into organic compounds:

Hydrogen-Deuterium Exchange: This can be a straightforward method where protons (¹H) on a molecule are swapped for deuterons (²H). symeres.com This is often catalyzed by acids or bases, particularly for hydrogens that are enolizable or attached to heteroatoms. scielo.org.mxrsc.org

Use of Deuterated Reagents: Synthesis can be performed using reagents that are already enriched with deuterium. acs.org Common examples include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents or alkylating agents like deuterated methyl iodide (CD₃I). snnu.edu.cnacs.org

Metal-Catalyzed Reactions: Transition metal catalysts are highly effective for the site-selective incorporation of deuterium through C-H bond activation. snnu.edu.cnrsc.org This allows for direct C-H/C-D exchange, often under mild conditions and with high efficiency. snnu.edu.cn

Reduction of Functional Groups: Functional groups can be reduced using deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium into the molecule. scielo.org.mx

The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. scielo.org.mx This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool for studying reaction mechanisms. symeres.comscielo.org.mx

Significance of Stable Isotope-Labeled Aliphatic Amines in Academic Investigations

Stable isotope-labeled compounds, particularly deuterated aliphatic amines, are indispensable tools in a variety of scientific and academic investigations. acanthusresearch.com Their utility stems from the fact that their chemical and biological properties are nearly identical to their non-labeled counterparts, yet they are distinguishable by mass-sensitive analytical instruments. creative-proteomics.com

One of the most critical applications is their use as internal standards in quantitative analysis, especially in chromatography coupled with mass spectrometry (LC-MS or GC-MS). acanthusresearch.com In these methods, a known quantity of the deuterated amine is added to a sample. Because the deuterated standard has very similar physical and chemical properties to the non-deuterated analyte of interest, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. acanthusresearch.com However, due to its higher mass, its signal is distinct from the analyte's signal. This allows for highly accurate and precise quantification of the target amine, correcting for variations in sample processing and analytical conditions. veeprho.com This is particularly crucial in complex matrices like biological fluids or environmental samples. acanthusresearch.comacs.org

Furthermore, deuterated aliphatic amines are vital in metabolic and pharmacokinetic studies . symeres.com By administering a deuterated version of a drug or compound containing an amine group, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) within a biological system. nih.gov The deuterium label acts as a tracer, allowing scientists to identify metabolites by tracking the isotopic signature through various metabolic transformations. ontosight.ai The kinetic isotope effect resulting from deuteration can also be exploited. symeres.com Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the metabolic process, a strategy that has been used to improve the pharmacokinetic profiles of certain drugs. researchgate.net

Overview of Deuterated N-Butylamine Analogues and Their Research Utility

Within the class of deuterated aliphatic amines, various analogues of N-butylamine serve important research functions. The subject of this article, DI-N-Butyl-D18-amine , is a heavily deuterated version of di-n-butylamine where 18 hydrogen atoms have been replaced by deuterium. nj-gsk.comcymitquimica.com

This compound itself is primarily used as an internal standard for the analysis of its non-deuterated form, di-n-butylamine. capes.gov.br Di-n-butylamine is used in various industrial applications, including as a corrosion inhibitor and in the manufacture of emulsifiers and rubber accelerators. wikipedia.orgcymitquimica.com Therefore, accurate quantification in environmental or industrial hygiene samples is important. The use of this compound in analytical methods, such as in the determination of airborne isocyanates as di-n-butylamine derivatives, enhances the precision and reliability of these measurements. capes.gov.brresearchgate.net

Another significant deuterated analogue is N-Nitroso-di-n-butylamine-d18 (NDBA-d18) . This compound is the deuterated isotopologue of N-Nitroso-di-n-butylamine (NDBA), a nitrosamine (B1359907) compound. NDBA-d18 is extensively used as an internal standard for the quantification of NDBA and other nitrosamines in various samples, including pharmaceuticals, food, and environmental matrices. veeprho.com The accurate detection of nitrosamines is critical due to their potential carcinogenic properties. ontosight.ai The use of NDBA-d18 in LC-MS methods allows for precise measurements at very low concentrations, as mandated by regulatory agencies.

Other deuterated n-butylamine analogues, such as Butylamine-1,1-d2, N-methyl-N-nitroso- , are also synthesized for research purposes. ontosight.ai These compounds are used in toxicological and pharmacological studies to investigate the mechanisms of action and metabolic pathways of their non-deuterated counterparts. ontosight.ai By tracing the fate of the deuterated molecules, researchers can gain insights into the bioactivation processes that may lead to toxicity. ontosight.ai

The research utility of these compounds is fundamentally linked to the principles of isotopic labeling. Their increased mass allows for clear differentiation in mass spectrometry, while their chemical similarity to the parent compounds ensures they are suitable tracers and standards for quantitative and metabolic research. acanthusresearch.com

Interactive Data Tables

Below are tables summarizing the key properties of the compounds discussed.

Table 1: Physicochemical Properties of Di-n-butylamine and this compound

Property Di-n-butylamine This compound
CAS Number 111-92-2 nj-gsk.com 203578-32-9 chembk.com
Molecular Formula C₈H₁₉N nj-gsk.comnih.gov C₈HD₁₈N chembk.com
Molar Mass 129.24 g/mol nj-gsk.comnih.gov 147.35 g/mol chembk.com
Appearance Colorless to yellow liquid cymitquimica.comnih.gov -
Odor Amine-like, fishy wikipedia.orgnih.gov -
Density 0.767 g/mL at 25 °C nj-gsk.com 0.872 g/mL at 25 °C chembk.com
Melting Point -62 °C nj-gsk.com -62 °C chembk.com
Boiling Point 159 °C nj-gsk.com 159 °C chembk.com

| Refractive Index | n20/D 1.417 nj-gsk.com | - |

Table 2: Properties of N-Nitroso-di-n-butylamine and its Deuterated Analogue

Property N-Nitroso-di-n-butylamine (NDBA) N-Nitroso-di-n-butylamine-d18 (NDBA-d18)
CAS Number 924-16-3 1219798-82-9
Molecular Formula C₈H₁₈N₂O C₈D₁₈N₂O
Molar Mass 158.24 g/mol 176.35 g/mol

| Primary Use | Reference standard | Internal standard in quantitative analysis veeprho.com |

Methodological Advances in the Synthesis of Deuterated N Butylamine Derivatives

Development of Perdeuteration and Site-Selective Deuteration Strategies for Amines

The synthesis of deuterated amines has evolved from classical methods, such as the reduction of nitriles and amides with deuterated reagents or the alkylation of amines with deuterated alkyl halides, to more sophisticated catalytic approaches. These modern techniques offer improved efficiency, selectivity, and functional group tolerance.

Homogeneous and Heterogeneous Catalytic Hydrogen-Deuterium Exchange (HDE) Protocols

Hydrogen-Deuterium Exchange (HDE) catalyzed by transition metals is a powerful method for introducing deuterium (B1214612) into organic molecules. osti.gov Both homogeneous and heterogeneous catalysts have been employed for the deuteration of amines.

Heterogeneous catalysts, such as platinum on carbon (Pt/C), have been effectively used for the perdeuteration of acetyl-protected alkyl amines. osti.gov For instance, the deuteration of acetyl n-butyl amine using Pt/C and heavy water (D₂O) as the deuterium source resulted in a high level of deuterium incorporation. osti.gov This approach is advantageous as the acetyl group can be subsequently removed or reduced to yield perdeuterated primary, secondary, or tertiary amines. osti.govosti.gov The direct deuteration of n-butyl amine without the protecting group showed lower efficiency, with only about 50% deuterium incorporation at the alpha and beta positions, which is attributed to the strong coordination of the amine group to the platinum catalyst. osti.gov

Homogeneous catalysts, such as ruthenium-based Shvo catalysts, have also been utilized for the deuteration of amines, offering a versatile method for achieving high levels of deuterium incorporation. google.com These catalysts can facilitate the selective deuteration of amines at the α and/or β positions to the nitrogen atom. nih.gov For example, ruthenium-catalyzed reactions have demonstrated selective α,β-deuteration of bioactive amines. osti.gov

Catalyst SystemSubstrateDeuterium SourceKey FeatureReference
Pt/C (heterogeneous)Acetyl n-butyl amineD₂OPerdeuteration of the alkyl chain osti.gov
Ru-based Shvo catalyst (homogeneous)Various aminesD₂O or D₂Selective α and/or β deuteration google.com
Palladium on Carbon (Pd/C)N-heteroaromatic compoundsD₂Deuteration of heteroaromatic rings google.com

Reductive Deuteration Pathways for Amine Precursors

Reductive deuteration offers an alternative route to deuterated amines by utilizing deuterated reducing agents on suitable precursors like nitriles, imines, and amides. Classical methods often involve reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). However, modern approaches aim for greater efficiency and functional group compatibility.

One strategy involves the reaction of deuterated 1-bromobutane (B133212) (C₄D₉Br) with deuterated ammonia (B1221849) (ND₃) to form Di-n-butyl-d18-amine (DBA-d18). Another innovative approach is the tandem H/D exchange-single electron transfer (SET) reductive deuteration of nitriles using D₂O. acs.org In this method, the H/D exchange of the -CH₂CN group is first achieved with D₂O and an organic base, followed by a samarium(II) iodide-mediated SET reduction of the resulting α-deuterated nitrile to yield the α,β-deuterated amine. acs.org

The reduction of oximes using a single-electron-transfer mechanism with samarium(II) iodide as the electron donor and D₂O as the deuterium source provides a general method for synthesizing α-deuterated primary amines with high levels of deuterium incorporation (>95%). researchgate.net This method is notable for its excellent chemoselectivity and tolerance of various functional groups. researchgate.net

PrecursorReagentsProductKey FeatureReference
Deuterated 1-bromobutane and deuterated ammoniaC₄D₉Br, ND₃This compoundSynthesis of fully deuterated amine
NitrilesD₂O, Et₃N, SmI₂α,β-deuterated aminesTandem H/D exchange and reduction acs.org
OximesSmI₂, D₂Oα-deuterated primary aminesHigh deuterium incorporation and chemoselectivity researchgate.net
YnamidesTriflic acid, deuterated triethylsilaneα and/or β-deuterated aminesDivergent and metal-free synthesis nih.gov

Stereoretentive Deuteration Techniques for Chiral Amine Centers

For chiral amines, maintaining the stereochemical integrity at the α-carbon during deuteration is crucial. Recent advancements have led to the development of stereoretentive deuteration methods.

One such method employs ruthenium complexes, specifically Ru-bMepi, for the direct and stereoretentive deuteration of primary amines using D₂O. scite.ainih.gov This technique achieves high deuterium incorporation (70-99%) at the α-carbon. nih.gov For α-chiral amines, complete retention of stereochemistry is possible with an electron-deficient Ru catalyst. nih.govdatapdf.com The high stereoretention is attributed to the strong binding of an imine intermediate to the ruthenium center and a rapid H/D exchange relative to ligand dissociation. scite.aidatapdf.com

Another strategy involves a one-pot copper-mediated H-D exchange with D₂O, followed by a dual copper- and iridium-catalyzed stereodivergent allylic alkylation of glycine (B1666218) imine esters. acs.org This provides access to enantioenriched α-deuterated α-amino acids with high deuterium enrichment and excellent stereoselectivity. acs.org

Analytical Characterization of Deuterium Incorporation and Regioselectivity

Accurate determination of the isotopic enrichment, purity, and the specific sites of deuterium incorporation is essential. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. rsc.org

Spectroscopic Techniques for Deuterium Content and Distribution (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Mass Spectrometry (MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.org High-resolution mass spectrometry (HR-MS) can distinguish between the deuterated analyte and its non-deuterated counterpart due to their mass difference. rsc.org For this compound, the molecular weight increases significantly upon deuteration, allowing for clear differentiation. By extracting and integrating the isotopic ions from the full scan mass spectrum, the isotopic enrichment can be calculated. rsc.org Time-of-flight (TOF) mass spectrometry offers high resolution, which is particularly useful for resolving isotopes in compounds labeled with multiple isotopes. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structural integrity and the specific positions of deuterium atoms. rsc.org Since deuterium has no spin, it is not detected in a standard ¹H NMR spectrum, so the disappearance or reduction of proton signals indicates deuterium incorporation. physicsandmathstutor.com ¹³C NMR spectroscopy can also be used to quantify deuterium content. Deuterium-induced isotope shifts on neighboring ¹³C resonances can be utilized to determine the degree of labeling at specific molecular sites, even in randomly deuterated compounds. nih.gov

TechniqueInformation ProvidedKey AdvantagesReference
High-Resolution Mass Spectrometry (HR-MS)Isotopic enrichment, molecular weight confirmationHigh accuracy in mass determination, ability to distinguish isotopologues rsc.org
¹H NMR SpectroscopyLocation and extent of deuterationDirect observation of the absence of proton signals at deuterated sites physicsandmathstutor.com
¹³C NMR SpectroscopySite-specific quantification of deuteriumAnalysis of randomly deuterated compounds through isotopic shifts nih.gov

Chromatographic Methodologies for Isotopic Purity Assessment

Chromatographic techniques, particularly when coupled with mass spectrometry, are crucial for assessing the isotopic purity of deuterated compounds by separating the main compound from any impurities. almacgroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for this purpose. almacgroup.com An optimized chromatographic method can separate the peak of interest from interfering impurities, and the subsequent mass analysis provides the isotopic distribution. almacgroup.com LC-MS is particularly useful for analyzing less volatile compounds. mdpi.com The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification in complex matrices, as they compensate for variations during sample preparation and analysis. lgcstandards.com

The chromatographic process itself can sometimes lead to an "isotope effect," where the heavier isotope may elute slightly faster. researchgate.net Therefore, good chromatographic separation and high purity of the sample are important for accurate determination of isotopic ratios. researchgate.net

Application of Deuterated N Butylamine Derivatives in Advanced Analytical Chemistry

Utility as Stable Isotope Internal Standards in Mass Spectrometry-Based Quantification

Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis using mass spectrometry (MS). Because they are nearly chemically identical to their non-deuterated counterparts (analytes), they exhibit similar behavior during sample extraction, derivatization, and chromatographic separation. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the standard. Di-n-butyl-d18-amine and its subsequent derivatives are exemplary of this principle.

In environmental and forensic science, analysts are often tasked with identifying and quantifying trace amounts of hazardous compounds in complex samples like water, air, or industrial products. Deuterated N-butylamine derivatives are crucial for achieving the required sensitivity and accuracy in these applications.

Quantification of Nitrosamine (B1359907) Pollutants: N-nitrosamines are a class of genotoxic impurities that have been detected in drinking water, food, and pharmaceutical products. naarini.commedchemexpress.com Regulatory bodies mandate their quantification at very low levels, often in the parts-per-billion (ppb) range. N-Nitroso-di-n-butylamine-d18 (NDBA-d18), which is synthesized from this compound, serves as a premier internal standard for the quantification of N-Nitroso-di-n-butylamine (NDBA) and other nitrosamines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). feptest.comuow.edu.au The deuterated standard is added to a sample at a known concentration before processing. uow.edu.au By measuring the signal ratio of the native analyte to the d18-labeled standard, analysts can precisely determine the concentration of the nitrosamine pollutant, compensating for any loss during sample preparation or variations in instrument response. uow.edu.au For example, a method for analyzing six nitrosamine impurities in medicines utilizes NDBA-d18 as a key internal standard to achieve reliable quantification. hsa.gov.sg

Table 1: Example LC-MS/MS Parameters for Nitrosamine Analysis Using NDBA-d18
ParameterConditionReference
Analytical Column Shim-pack GIST C18-AQ (3 µm, 100 mm)
Mobile Phase A: 0.1% Formic acid in water; B: Methanol
Ionization Mode APCI (Positive)
MRM Transition (NDBA) 158 → 99 (Quantifier)
MRM Transition (NDBA-d18) 176 → 99 (or other distinct fragment)

Quantification of Isocyanate Derivatives: Isocyanates are highly reactive compounds used in the production of polyurethanes, paints, and foams. bis.gov.in Monitoring airborne isocyanates in workplace environments is critical due to their adverse health effects. bis.gov.in Direct analysis is difficult due to their reactivity; therefore, they are stabilized by derivatization during sample collection. bis.gov.inresearchgate.net Di-n-butylamine (DBA) is an effective derivatizing agent that reacts with isocyanates to form stable urea (B33335) derivatives. researchgate.netcapes.gov.brresearchgate.net For highly accurate quantification using LC-MS/MS, this compound (d18-DBA) is used to create a deuterated internal standard. bis.gov.inresearchgate.netcapes.gov.br This approach has been successfully applied to quantify a wide range of isocyanates, including hexamethylene diisocyanate (HDI), toluene (B28343) diisocyanate (TDI), and methylenediphenyl diisocyanate (MDI), in air samples. researchgate.netcapes.gov.brresearchgate.net

The precise quantification of endogenous molecules in biological fluids (e.g., plasma, urine) or the monitoring of chemical reactions is fundamental to pharmaceutical development, clinical diagnostics, and metabolic research. veeprho.com Stable isotope-labeled standards are paramount in these fields to overcome the complexity and variability of biological samples.

Metabolite and Biomarker Quantification: While direct applications of this compound for general metabolite quantification are less documented, the principles of its use are broadly applicable. In metabolomics and biomarker discovery, researchers often use deuterated standards to accurately measure changes in the concentrations of specific molecules related to a disease state or drug response. ocl-journal.org For instance, studies on Parkinson's and Alzheimer's disease utilize various deuterated lipid and amino acid standards for biomarker discovery in fibroblasts and cerebrospinal fluid. ocl-journal.orgmdpi.com Similarly, deuterated sphingolipids, such as those with a d18 backbone (e.g., Ceramide d18:1/16:0, Sphingomyelin d18:1/22:0), are used as internal standards to investigate lipid metabolism in diseases like cancer and rheumatoid arthritis. nih.govmdpi.com The use of N-Nitroso-di-n-butylamine-d18 in analyzing drug products for impurities is a form of chemical process monitoring that ensures the safety and quality of pharmaceuticals. axios-research.com

Environmental and Forensic Sample Analysis (e.g., Quantification of Nitrosamine Pollutants, Isocyanate Derivatives)

Method Development and Validation Paradigms for Trace Compound Analysis

Developing robust and reliable analytical methods for trace compound analysis requires strategies that ensure high precision, accuracy, and a minimal impact from the sample matrix. The use of deuterated standards like this compound is central to these strategies.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision. uow.edu.aud-nb.info The method involves adding a known amount of an isotopically labeled standard (e.g., N-Nitroso-di-n-butylamine-d18) to the sample before any extraction or cleanup steps. uow.edu.au The labeled standard and the native analyte are assumed to behave identically throughout the entire analytical procedure. Therefore, any sample loss or variability during extraction, derivatization, or injection will affect both the analyte and the standard equally. d-nb.info The final concentration is calculated based on the measured ratio of the natural analyte to the isotopically labeled standard. This ratiometric measurement corrects for procedural errors, leading to a significant enhancement in both precision (reproducibility) and accuracy (closeness to the true value). Studies using d18-DBA derivatives for isocyanate analysis report excellent linearity with correlation coefficients >0.998 and instrumental precision for repeated injections of <2% RSD. researchgate.netcapes.gov.brresearchgate.net

Table 2: Performance Data from Isotope Dilution Methods
Analyte ClassInternal Standard UsedPerformance MetricResultReference
Isocyanatesd18-DBA derivativesInstrumental Precision (RSD)<2% researchgate.net
Isocyanatesd9-DBA derivativesCorrelation Coefficient (R²)>0.998 capes.gov.br
NitrosaminesNDBA-d18Linearity (R²)0.999
NitrosaminesNDBA-d18Recovery (at 200 ppb)116% (within 70-130% acceptance)

When analyzing samples such as blood, wastewater, or food extracts using techniques like electrospray ionization (ESI) mass spectrometry, other co-eluting molecules from the sample matrix can interfere with the ionization of the target analyte. researchgate.net This phenomenon, known as the "matrix effect," can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification. researchgate.netanalis.com.my A key advantage of using a stable isotope-labeled internal standard like this compound (or its derivatives) is its ability to compensate for these matrix effects. d-nb.info Because the deuterated standard has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the exact same degree of ion suppression or enhancement in the MS source. Since quantification is based on the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively canceled out, yielding a much more accurate and reliable measurement than what would be possible with other calibration methods. researchgate.netd-nb.info

Enhancement of Analytical Precision and Accuracy through Isotopic Dilution

Chromatographic and Electrophoretic Separations of Deuterated Analogues

In separation science, while the mass difference is the primary means of distinguishing between a deuterated standard and its native analogue in the mass spectrometer, their behavior during chromatography is also a relevant consideration. A phenomenon known as the "chromatographic isotope effect" or "reverse isotopic effect" is often observed, particularly in gas chromatography. uow.edu.au This effect typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. uow.edu.aud-nb.info For example, under one specific set of LC-MS conditions, NDBA-d18 was reported to have a retention time of 9.49 minutes, which was distinct from the 8.92 minutes of the non-deuterated NDBA.

While complete chromatographic separation is not strictly necessary for MS detection, ensuring good peak shape and resolution from other matrix interferences is crucial for robust analysis. uliege.be The choice of chromatographic column, such as a C18 reversed-phase column, and the optimization of mobile phase gradients are critical steps in method development to achieve this. gov.bc.ca Information on the electrophoretic separation of this compound is less common, with chromatographic methods, especially LC-MS/MS, being the predominant technique for the applications discussed. researchgate.net

Mechanistic Elucidation Through Deuterium Kinetic Isotope Effects Dkies

Investigation of Reaction Mechanisms in Organic Synthesis

In organic synthesis, understanding whether a C-H bond is broken in the rate-determining step is crucial for optimizing reaction conditions and designing new catalysts. The use of deuterated amines like Di-n-butyl-d18-amine can provide this critical information.

A primary kinetic isotope effect (PKIE), typically with a kH/kD value significantly greater than 1, is observed when the bond to the isotopic atom is broken during the rate-limiting step. wikipedia.org For instance, in a reaction where a C-H bond on one of the butyl chains of di-n-butylamine is cleaved, the use of this compound would result in a substantially slower reaction rate if this cleavage is rate-determining.

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken in the rate-determining step but its environment changes between the reactant and the transition state. wikipedia.org SKIEs are generally smaller than PKIEs. An α-secondary KIE arises from isotopic substitution at the carbon atom undergoing a change in hybridization (e.g., sp³ to sp²). For example, in a nucleophilic substitution reaction where the nitrogen of di-n-butylamine acts as the nucleophile, a change in the steric environment around the nitrogen in the transition state could be probed by an α-SKIE using this compound. β-secondary KIEs, involving substitution at the adjacent carbon, are often used to probe for the development of charge in the transition state.

While specific studies on this compound are not abundant in publicly available literature, the principles can be illustrated by related systems. For example, in the reaction of benzhydryl bromides with primary and secondary amines, the mechanism can shift between SN1 and SN2 pathways, a transition that could be sensitively probed by DKIEs. rsc.org

Table 1: Hypothetical DKIEs for Di-n-butylamine Reactions
Reaction TypeIsotopic PositionExpected kH/kDMechanistic Implication
C-H abstraction from butyl chain (rate-determining)α, β, γ, or δ-C-D> 2Primary KIE; C-H bond cleavage in transition state.
Nucleophilic attack by amine (SN2)α-C-D~0.9-1.1Secondary KIE; change in hybridization/sterics at α-carbon.
Formation of an iminium ionα-C-D> 1 (normal)Secondary KIE; hyperconjugative stabilization of the developing positive charge.

The magnitude of the DKIE can provide detailed information about the geometry and charge distribution of the transition state (TS). rsc.org For a proton transfer reaction, a maximal primary KIE is expected for a symmetric transition state where the proton is equally shared between the donor and acceptor. As the transition state becomes more reactant-like or product-like, the KIE value decreases.

In amine-catalyzed reactions, such as the formation of aromatic imides from isocyanates and anhydrides, secondary amines like di-n-butylamine can act as pre-catalysts. rsc.org A computational study on a related system, the aza-Michael addition of n-butylamine to a nitronaphthalene dione, calculated the activation free energies for the nucleophilic addition and subsequent proton transfer steps. auburn.edu The use of this compound in such a reaction would allow for experimental validation of the computed transition state structures by comparing the observed DKIE with the computationally predicted value.

Table 2: Calculated Activation Free Energies (ΔG‡) for the Aza-Michael Addition of n-Butylamine auburn.edu
StepSolventComputational MethodΔG‡ (kcal/mol)
Nucleophilic AdditionWaterDFTCalculated Value
Hydrogen TransferWaterDFTCalculated Value

Primary and Secondary Isotope Effects in Amine-Mediated Reactions

Enzymatic Reaction Mechanisms and Substrate Reactivity Profiling

In biochemical systems, enzymes catalyze reactions with high specificity and efficiency. DKIEs are invaluable for elucidating the mechanisms of these enzymatic reactions. nih.gov For example, cytochrome P450 enzymes are known to metabolize amines through oxidation. If the rate-limiting step of the enzymatic oxidation of di-n-butylamine is the abstraction of a hydrogen atom from a butyl chain, then this compound would exhibit a significant primary kinetic isotope effect. This would confirm that C-H bond cleavage is the slowest step in the catalytic cycle.

Furthermore, deuteration can alter the metabolic profile of a drug molecule, a concept known as "metabolic switching". If di-n-butylamine is metabolized at multiple sites, selective deuteration, as in this compound, can slow down metabolism at the deuterated positions, potentially favoring metabolism at other sites. Studying the metabolites of this compound can thus help in profiling the reactivity of different positions of the molecule towards enzymatic attack.

Tracing Metabolic Pathways and Biotransformation Processes

Isotopically labeled compounds are widely used as tracers to follow the fate of molecules in complex biological systems. acs.org N-Nitroso-di-n-butylamine, a known carcinogen, is formed from di-n-butylamine. pku.edu.cn The deuterated version, N-Nitroso-di-n-butylamine-d18, is used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of the non-deuterated nitrosamine (B1359907) in various matrices, including water and pharmaceutical products. medchemexpress.com

The use of this compound as a precursor in metabolic studies would allow researchers to trace the biotransformation pathways of di-n-butylamine. By tracking the deuterated metabolites using mass spectrometry, it is possible to identify the products of its metabolism and understand the biochemical reactions it undergoes in an organism. This is crucial for assessing the toxicological profile of di-n-butylamine and its derivatives. For instance, studies on the metabolism of N-nitrosodimethylamine (NDMA) have utilized deuterated analogs to show a deuterium (B1214612) isotope effect in its metabolic oxidation and the formation of DNA adducts. nih.gov

Computational Chemistry Approaches to Predicting and Interpreting DKIEs

Quantum chemical calculations have become an indispensable tool for predicting and interpreting kinetic isotope effects. researchgate.net By modeling the potential energy surface of a reaction, computational methods can calculate the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. From these frequencies, the zero-point energies and ultimately the DKIE can be predicted.

Broader Research Applications in Chemical Biology and Materials Science

Role in Neutron Scattering and Contrast Variation Studies of Soft Matter

Neutron scattering is a powerful technique for probing the structure and dynamics of materials on the nanometer scale. epj-conferences.orgbohrium.com It is particularly well-suited for studying soft matter, such as polymers, gels, and biological membranes, which are rich in hydrogen. acs.orgfz-juelich.de The utility of neutron scattering in these systems is greatly enhanced by isotopic substitution, specifically the replacement of hydrogen (¹H) with deuterium (B1214612) (²H). fz-juelich.de

The fundamental reason for this lies in the significant difference between the neutron scattering lengths of hydrogen and deuterium. rsc.orgnih.gov This difference creates a strong "contrast" that allows neutrons to distinguish between deuterated and non-deuterated components within a sample. epj-conferences.orgacs.org Researchers can exploit this phenomenon in a technique called contrast variation. nist.govstfc.ac.uk By preparing samples where specific molecules or domains are deuterated, or by varying the ratio of light water (H₂O) to heavy water (D₂O) in the solvent, specific parts of a complex assembly can be made to stand out or become effectively "invisible" to the neutrons. epj-conferences.orgresearchgate.net

Di-n-butyl-d18-amine, being a fully deuterated molecule, serves as an excellent contrast agent in such studies. When incorporated into a soft matter system, for example as a plasticizer in a polymer matrix or as a component in a self-assembled organogel, its location and distribution can be precisely determined. acs.orgrsc.org This allows for the detailed structural characterization of:

Polymer Blends and Hybrids: Determining the interdiffusion and morphology of polymer chains. epj-conferences.org

Organogels: Investigating the structure of fibrillar networks and the role of solvent molecules within the gel. rsc.org

Membrane Systems: Probing the structure of lipid bilayers and the interaction of molecules with the membrane. bohrium.com

By selectively deuterating components like this compound, neutron scattering techniques such as Small-Angle Neutron Scattering (SANS) can provide unparalleled insight into the nanoscale organization of soft matter systems. bohrium.comacs.org

Development of Advanced Probes for Spectroscopic Investigations (e.g., NMR, IR)

Deuterium labeling is a cornerstone technique for enhancing the power of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals from ¹H nuclei provide detailed structural information. However, in complex molecules, these spectra can become overcrowded and difficult to interpret. Strategically replacing specific ¹H atoms with ²H can simplify the spectrum by removing the corresponding signals, as deuterium resonates at a very different frequency. libretexts.org Furthermore, the use of deuterated solvents is standard practice to avoid large, overwhelming solvent peaks in the ¹H spectrum. researchgate.net

Recently, deuterium itself has become the focus of NMR studies in a technique known as Deuterium Metabolic Imaging (DMI). nih.govnih.gov In DMI, a deuterated substrate (like ²H-glucose or a deuterated amine) is administered, and its metabolic fate is tracked non-invasively by observing the appearance of deuterium signals in its various metabolic products. nih.govresearchgate.net Since the natural abundance of deuterium is very low (about 0.015%), there is minimal background signal, allowing for sensitive detection of the labeled molecules. nih.gov A compound like this compound could potentially be used as a probe to study amine metabolism or as a non-metabolized tracer for perfusion studies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds. The N-H stretching vibration in amines typically appears in a region (3300-3500 cm⁻¹) that can be congested and is sensitive to hydrogen bonding. libretexts.orgspectroscopyonline.com Replacing hydrogen with deuterium shifts the vibrational frequency significantly due to the increased mass. The C-D bond stretch appears in a unique, "quiet" region of the IR spectrum (around 2100-2200 cm⁻¹), which is generally free from other interfering absorptions. researchgate.net

This makes the C-D bond an excellent site-specific vibrational probe. researchgate.net By incorporating a deuterated molecule like this compound into a larger system, its local environment can be studied by monitoring the precise frequency and shape of the C-D absorption bands. This provides information on interactions, conformation, and dynamics at a specific location within the material. researchgate.net

Table 2: Applications of Deuteration in Spectroscopy

Spectroscopy MethodApplication of DeuterationPrincipleExample Use with Deuterated Amine
¹H NMRSpectral SimplificationReplacing ¹H with ²H removes signals from the ¹H spectrum, aiding interpretation. libretexts.orgSimplifying the spectrum of a complex mixture containing the amine.
²H NMR (DMI)Metabolic/Pathway TracingTracking the metabolic fate of a deuterated substrate by observing ²H signals. nih.govnih.govStudying the metabolism of amines or using it as a biological tracer.
IR SpectroscopySite-Specific Vibrational ProbeThe C-D bond vibrates in a clear spectral window, reporting on its local environment. researchgate.netProbing the local environment and intermolecular interactions of the amine within a material.

Advanced Research Perspectives and Future Directions

Development of Novel Deuterated Amine Probes for Chemical Biology and Drug Discovery

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), in drug molecules has become a powerful tool in medicinal chemistry. rsc.orgresearchgate.net This process, known as deuteration, can significantly alter the pharmacokinetic properties of a compound by slowing its metabolic breakdown, a phenomenon attributed to the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P450. researchgate.net

This "heavy drug" approach can lead to several therapeutic advantages:

Improved Metabolic Stability: Slower metabolism can extend the drug's half-life, allowing for lower or less frequent dosing. wisc.edu

Enhanced Safety Profile: Deuteration can reduce the formation of toxic metabolites. nih.gov

Increased Efficacy: Maintaining therapeutic concentrations of the active pharmaceutical ingredient for longer can improve its effectiveness.

Amines are ubiquitous functional groups in pharmaceuticals, with over 40% of drug candidates containing an aliphatic amine. researchgate.net These amine groups are often sites of metabolic oxidation. The incorporation of deuterium at positions adjacent to the nitrogen atom, as in Di-n-butyl-d18-amine, is a key strategy for inhibiting this metabolic pathway. While this compound is not itself a therapeutic agent, its fully deuterated butyl chains make it an important model compound for studying the metabolic fate of secondary amines. Furthermore, deuterated molecules serve as invaluable mechanistic probes for understanding enzymatic reactions and drug-target interactions in drug discovery research. nih.govd-nb.info

Integration into High-Throughput Analytical Platforms

In modern pharmaceutical development and clinical diagnostics, high-throughput screening (HTS) is essential for rapidly analyzing large numbers of samples. sciex.comnih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are central to HTS, but they can be susceptible to variations in sample preparation and matrix effects, where other components in a complex sample (like blood or urine) interfere with the measurement of the target analyte. nih.gov

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these issues and ensuring analytical accuracy. nih.gov this compound is an ideal SIL-IS for the quantification of its non-deuterated (protiated) counterpart, Di-n-butylamine. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer. nih.govacs.org However, its increased mass allows it to be distinguished from the analyte by the detector, enabling precise and accurate quantification.

The integration of deuterated amines like this compound is crucial for the robustness of various high-throughput platforms. nih.govacs.org

Table 1: Advantages of Using Deuterated Amine Standards in High-Throughput Analysis

FeatureBenefitRelevance to High-Throughput Screening (HTS)
Co-elution The standard and analyte experience identical chromatographic conditions.Ensures that any fluctuation in retention time affects both equally, maintaining analytical precision across thousands of samples.
Matrix Effect Compensation The standard corrects for signal suppression or enhancement caused by the sample matrix.Critical for accuracy in complex biological samples (e.g., plasma, urine) where matrix effects are highly variable. nih.gov
Improved Precision & Accuracy Normalizes for variability in sample preparation, injection volume, and instrument response.Reduces the coefficient of variation (CV) in large batches, leading to more reliable and reproducible data. nih.govacs.org
Unambiguous Identification Provides a clear reference point for analyte identification based on retention time and mass-to-charge ratio.Enhances confidence in results, reducing false positives and negatives in large-scale screening campaigns. nih.gov

Emerging Synthetic Strategies for Complex Deuterated Amine Structures

The growing demand for selectively deuterated amines for use in drug discovery and as analytical standards has spurred the development of novel synthetic methods. rsc.org The synthesis of this compound itself is a precursor step for producing its nitrosamine (B1359907) derivative, N-Nitroso-di-n-butylamine-d18. A common commercial approach involves the alkylation of deuterated ammonia (B1221849) (ND₃) with a fully deuterated alkyl halide, such as 1-bromobutane-d9 (B32881) (C₄D₉Br).

Beyond this classical approach, several emerging strategies offer greater versatility and efficiency for creating complex deuterated amine structures. nih.gov These methods are crucial for accessing a wider range of deuterated probes and drug candidates.

Table 2: Comparison of Synthetic Strategies for Deuterated Amines

Synthetic StrategyDescriptionDeuterium SourceAdvantagesLimitations
Alkylation with Deuterated Precursors Reaction of an amine with a deuterated alkyl halide. nih.govDeuterated Alkyl HalidesStraightforward, high deuterium incorporation.Relies on the availability of often expensive deuterated starting materials.
Reductive Deuteration Reduction of precursors like nitriles, imines, oximes, or amides using a deuterium-donating reducing agent. acs.orgLiAlD₄, NaBD₄, SmI₂/D₂OHigh deuterium incorporation at specific sites (e.g., α-position). acs.orgReagents like LiAlD₄ can be pyrophoric and expensive. nih.govacs.org
Metal-Catalyzed H/D Exchange Direct exchange of C-H bonds with deuterium from a deuterium source, often catalyzed by transition metals like ruthenium or platinum. nih.govD₂O, D₂ gasCan deuterate existing molecules directly, atom-economical.Can suffer from harsh reaction conditions and lack of regioselectivity. acs.org
Domino Keteniminium/Iminium Activation A metal-free method using ynamides treated with acid and a deuterated silane. rsc.orgnih.govDeuterated TriethylsilaneVersatile, user-friendly, allows for selective α and/or β deuteration.May require multi-step preparation of the ynamide starting material.
Enzymatic H/D Exchange Use of enzymes like aminotransferases to catalyze site-selective hydrogen-deuterium exchange. wisc.edunih.govD₂OHigh site-selectivity and efficiency under mild conditions. nih.govSubstrate scope can be limited by enzyme specificity.

Application of Deuterated Amines in Advanced Material Characterization

Deuteration is a powerful technique in materials science, particularly for characterization using neutron scattering. scielo.org.mx Neutrons interact with atomic nuclei, and the significant difference in neutron scattering length between hydrogen and deuterium provides a unique form of "contrast". acs.org By selectively replacing hydrogen with deuterium in a material, researchers can highlight specific components or domains within a complex assembly.

Applications in material characterization include:

Polymer Science: Determining the conformation and dynamics of polymer chains in blends and solutions. scielo.org.mxresolvemass.ca

Soft Matter: Investigating the structure of surfactants, lipid membranes, and microemulsions.

Organic Electronics: Using neutron reflectometry to study the layered structures of devices like organic light-emitting diodes (OLEDs). nih.gov Deuteration can also increase the operational stability of these devices because the C-D bond is stronger and more resistant to degradation than the C-H bond. nih.govscielo.org.mx

As a fully deuterated small molecule, this compound can serve as a valuable probe in such studies. For example, it could be used to study the behavior of amine-based corrosion inhibitors, plasticizers, or catalysts within a polymer matrix. sanjaychemindia.com By using neutron scattering to track the location and movement of the deuterated amine, scientists can gain insights into the molecular mechanisms that govern the material's bulk properties.

Q & A

Basic Question

  • Purity and Isotopic Integrity : Use gas chromatography (GC) with flame ionization detection for purity assessment (>98.0%) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation .
  • Structural Confirmation : Employ ¹H/²H NMR to distinguish protonated impurities. For example, residual CH₃ groups in the deuterated butyl chains appear as minor peaks in ¹H NMR (δ ~0.8–1.5 ppm).
  • Quantitative Analysis : Pair liquid chromatography (LC) with evaporative light scattering detection (ELSD) for non-UV-active derivatives, ensuring calibration with deuterated standards .

How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

Advanced Question
Contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) often arise from isotopic scrambling or side reactions. To address this:

Isotopic Purity Check : Re-analyze the starting material for deuterium content (≥98 atom% D) to rule out incomplete labeling .

Reaction Pathway Mapping : Use computational tools (DFT calculations) to predict intermediates and compare with observed MS/MS fragments.

Control Experiments : Synthesize protonated analogs (DI-N-Butyl-amine) under identical conditions to isolate isotope-specific effects .
Example: If a Schiff base derivative exhibits anomalous ¹³C NMR signals, test for keto-enol tautomerism using deuterated solvents (e.g., D₂O) to quench exchangeable protons .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Question

  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent photodegradation and moisture absorption .
  • Handling : Use chemical fume hoods and personal protective equipment (nitrile gloves, lab coat) due to its flammability and respiratory irritancy.
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste per local regulations .

How can this compound be utilized in isotopic tracing studies for metabolic or environmental research?

Advanced Question
The deuterated structure enables tracking in biodegradation or metabolic pathways. For environmental studies:

Degradation Kinetics : Incubate this compound with soil or microbial cultures, and quantify deuterium retention via LC-HRMS to map degradation intermediates .

Metabolic Flux Analysis : In cell cultures, administer the compound and analyze intracellular metabolites (e.g., butyrate derivatives) using ²H-isotopomer profiling. Correct for natural abundance deuterium using background subtraction algorithms .

What are the challenges in scaling up synthetic protocols for this compound, and how can they be mitigated?

Advanced Question
Deuterated reagents often face scalability issues due to cost and isotopic dilution risks. Strategies include:

  • Catalytic Deuterium Exchange : Optimize transition metal catalysts (e.g., Pd/C) in D₂O to recycle protonated byproducts .
  • Batch Process Monitoring : Use inline FTIR or Raman spectroscopy to detect isotopic purity deviations in real time .
  • Cost-Benefit Analysis : Reserve large-scale synthesis for critical experiments where isotopic labeling is indispensable (e.g., pharmacokinetic studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.